molecular formula C16H31KO2 B7800267 potassium;hexadecanoate

potassium;hexadecanoate

Cat. No.: B7800267
M. Wt: 294.51 g/mol
InChI Key: MQOCIYICOGDBSG-UHFFFAOYSA-M
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Description

Potassium hexadecanoate (C₁₆H₃₁KO₂), the potassium salt of hexadecanoic acid (palmitic acid), is a fatty acid derivative with significant industrial and biological relevance. Structurally, it consists of a 16-carbon saturated fatty acid chain bound to a potassium ion via a carboxylate group. This ionic nature grants it distinct solubility properties, making it highly water-soluble compared to its parent acid or ester derivatives. Potassium hexadecanoate is commonly utilized in soap production, emulsifiers, and as a surfactant due to its ability to reduce surface tension . It also plays roles in microbial interactions, as hexadecanoate derivatives are metabolic intermediates in microbial consortia .

Properties

IUPAC Name

potassium;hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Saponification occurs via nucleophilic acyl substitution, where KOH cleaves the ester bond of the FAME to produce potassium hexadecanoate and methanol:

RCOOCH3+KOHRCOOK+CH3OH\text{RCOOCH}3 + \text{KOH} \rightarrow \text{RCOOK} + \text{CH}3\text{OH}

Here, R\text{R} represents the palmitic acid chain (C15H31C_{15}H_{31}).

Process Optimization

Key parameters from the patent include:

  • Temperature : 85–95°C (optimized at 89–91°C).

  • Pressure : Conducted under normal pressure (760 torr) during saponification, followed by reduced pressure (300–400 torr) for methanol removal.

  • Propylene Glycol Concentration : 15–50 wt% (ideally 25–35 wt%) to maintain fluidity (viscosity <100 cP).

  • Water Content : 15–25 wt% in the final solution to balance washing capacity and reactivity.

Table 1: Reaction Outcomes for Analogous Systems (C12 and C14 FAMEs)

ParameterLauric Acid (C12)Myristic Acid (C14)Target for C16 (Palmitate)
Reaction Temperature (°C)90 ± 590 ± 590 ± 5
PG Concentration (wt%)25–3525–3525–35
Final Viscosity (cP/50°C)608090–100 (estimated)
Unreacted Ester (%)<1.0<1.0<1.0

The patent highlights that omitting PG leads to inhomogeneous solidification during saponification, underscoring its role as a critical process stabilizer.

Advanced Catalytic Methods for Enhanced Efficiency

CN104741033B introduces a catalytic approach using potassium glycinate and FAMEs, though primarily for synthesizing fatty acylglycinate surfactants. However, this method’s principles—such as catalyst selection and temperature modulation—can be extrapolated to potassium hexadecanoate synthesis:

  • Catalysts : Alkaline catalysts (e.g., KOH) at 15–30 wt% of reactant mass.

  • Temperature : 100–180°C to balance reaction rate and byproduct formation.

  • Reaction Time : 5–10 hours for >95% conversion.

Table 2: Catalytic Saponification Parameters

ParameterRangeOptimal Value
Catalyst Loading (wt%)15–3018–25
Temperature (°C)100–180120–150
Molar Ratio (KOH:FAME)1:1–1:1.51:1.05

Industrial-Scale Production Workflow

The synthesis of potassium hexadecanoate at scale involves sequential steps refined for efficiency:

  • Mixing Phase :

    • Combine FAME (e.g., methyl palmitate) and PG in a nitrogen-purged reactor.

    • Example: 180 g methyl palmitate + 105 g PG.

  • Saponification :

    • Gradually add 48% KOH (e.g., 102 g over 30 minutes) at 90°C.

  • Aging and Topping :

    • Age at 90°C for 1–2 hours, then reduce pressure to 300–400 torr to distill off methanol and water.

  • Cooling and Adjustment :

    • Cool to 50°C and adjust water content to achieve 15–20 wt% moisture.

Quality Control and Characterization

Critical metrics for industrial-grade potassium hexadecanoate include:

  • Viscosity : 40–100 cP at 50°C (ensures pumpability).

  • Unreacted Ester : <1.0% (validates complete saponification).

  • Freezing Point : Adjusted to -5–5°C for storage stability .

Chemical Reactions Analysis

Types of Reactions

Potassium hexadecanoate undergoes various chemical reactions, including:

    Oxidation: Potassium hexadecanoate can be oxidized to produce hexadecanedioic acid.

    Reduction: It can be reduced to form hexadecanol.

    Substitution: The carboxylate group in potassium hexadecanoate can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Hexadecanedioic acid

    Reduction: Hexadecanol

    Substitution: Various substituted hexadecanoates depending on the electrophile used

Scientific Research Applications

Potassium hexadecanoate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in studies involving lipid metabolism and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of soaps, detergents, and cosmetics due to its surfactant properties.

Mechanism of Action

The mechanism of action of potassium hexadecanoate involves its interaction with lipid membranes and proteins. As a surfactant, it can disrupt lipid bilayers, leading to changes in membrane permeability. Additionally, potassium hexadecanoate can interact with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and as a reagent in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section provides a detailed comparison of potassium hexadecanoate with structurally or functionally related compounds, including esters, phospholipids, and other salts.

Ethyl Hexadecanoate

  • Chemical Formula : C₁₈H₃₆O₂
  • Properties: A neutral ester of hexadecanoic acid, ethyl hexadecanoate is less polar than potassium hexadecanoate, rendering it more soluble in organic solvents. It is frequently identified in plant extracts (e.g., Tilkor leaves, Mimosa caesalpiniifolia) and fermented products, contributing to aromatic profiles .
  • Applications: Antimicrobial Activity: Ethyl hexadecanoate exhibits antifungal properties in Trichoderma species, inhibiting postharvest pathogens . Biofuel Production: Found in hydrothermal liquefaction (HTL) oils, it is a key component in bio-oil blends alongside hexadecanoic acid .
  • Natural Occurrence : Constitutes up to 18.34% in ethyl acetate extracts of Tilkor leaves .

Methyl Hexadecanoate

  • Chemical Formula : C₁₇H₃₄O₂
  • Properties: Another ester derivative, methyl hexadecanoate is structurally simpler and less bioactive than ethyl or potassium forms. It is prevalent in plant oils (e.g., Aristolochia foetida) and essential oils, often co-occurring with hexadecanoic acid .
  • Applications: Phytochemical Studies: Used as a marker in GC-MS analyses for identifying fatty acid profiles in plant extracts .

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine (DPPE)

  • Chemical Formula: C₃₇H₇₄NO₈P
  • Properties: A phospholipid containing two hexadecanoate chains, DPPE is integral to lipid bilayers and cell membranes. Unlike potassium hexadecanoate, it is amphiphilic but non-ionic, enabling membrane fluidity modulation .
  • Applications :
    • Biological Systems : Used in lipid bilayer studies and drug delivery systems due to its structural stability .

Hexadecanoic Acid (Palmitic Acid)

  • Chemical Formula : C₁₆H₃₂O₂
  • It dominates in plant oils (e.g., 39.1% in Maltese bulb oil) and microbial metabolites .
  • Applications: Industrial: A precursor for biodiesel and surfactants. In HTL, it co-occurs with ethyl hexadecanoate in bio-oil fractions . Biological: Secreted by Dietzia spp. to support bacterial growth in alkane-degrading consortia .

Comparative Data Table

Compound Chemical Formula Solubility Key Applications Natural Occurrence (%) References
Potassium Hexadecanoate C₁₆H₃₁KO₂ High (water) Surfactants, soaps, microbial interactions
Ethyl Hexadecanoate C₁₈H₃₆O₂ Organic solvents Antimicrobial agent, biofuels, aroma Up to 18.34% in plants
Methyl Hexadecanoate C₁₇H₃₄O₂ Organic solvents Phytochemical marker, allelopathy Up to 6.05% in plant extracts
DPPE C₃₇H₇₄NO₈P Lipid bilayers Membrane studies, drug delivery Synthetic
Hexadecanoic Acid C₁₆H₃₂O₂ Low (water) Biofuels, surfactants, microbial metabolism Up to 39.1% in plant oils

Key Research Findings

  • Antimicrobial Efficacy: Ethyl hexadecanoate outperforms potassium hexadecanoate in antifungal applications, likely due to its volatility and membrane permeability .
  • Industrial Relevance: Potassium hexadecanoate and hexadecanoic acid are critical in HTL processes, with the former enhancing oil yields at lower temperatures .
  • Biological Roles: Hexadecanoate derivatives serve as cross-feeding metabolites in microbial communities, promoting synergistic growth in alkane degradation .

Q & A

Q. What safety protocols are essential for handling potassium hexadecanoate in laboratory settings?

  • Methodological Answer : Follow REACH (EC 1907/2006) and CLP (EC 1272/2008) guidelines. Use PPE (gloves, goggles) to prevent dermal/ocular exposure. Store at 2–8°C to prevent decomposition, and verify compatibility with labware materials (e.g., avoid polystyrene containers due to lipid adsorption) .

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